1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

Descripción

Molecular Identity and Classification

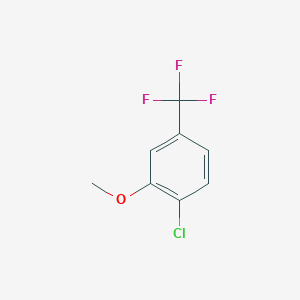

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene exists as a substituted aromatic compound with the molecular formula of carbon eight hydrogen six chlorine fluorine three oxygen. The compound carries the Chemical Abstracts Service registry number 402-08-4 and maintains a molecular weight of 210.58 grams per mole. The structural identity can be described through its Simplified Molecular Input Line Entry System notation as carbon oxygen carbon one equals carbon parentheses carbon equals carbon carbon parentheses equals carbon one parentheses carbon parentheses fluorine parentheses parentheses fluorine parentheses fluorine chlorine.

The compound belongs to the broader classification of aryl halides, specifically representing a multi-substituted benzene derivative that incorporates three distinct functional groups: a chlorine atom, a methoxy group, and a trifluoromethyl group. According to fundamental principles of organohalogen classification, this molecule falls within the category of aryl halides because the halogen-bearing carbon forms part of an aromatic ring system. The presence of the trifluoromethyl group additionally classifies this compound within the specialized subset of trifluoromethylated aromatic compounds, which have gained significant importance in modern synthetic chemistry.

The International Union of Pure and Applied Chemistry name for this compound reflects its systematic nomenclature as this compound, indicating the precise positioning of each substituent on the benzene ring. The compound demonstrates the characteristic properties of organohalogen materials, where the type of carbon to which the halogen is directly bonded primarily determines the chemical behavior and reactivity patterns.

Computational chemistry analysis reveals specific molecular descriptors for this compound, including a topological polar surface area of 9.23 square angstroms, a logarithmic partition coefficient of 3.3674, one hydrogen bond acceptor, zero hydrogen bond donors, and one rotatable bond. These parameters provide insight into the compound's potential behavior in various chemical and biological systems, indicating moderate hydrophobic character and limited conformational flexibility.

Historical Context in Organohalogen Chemistry

The development of this compound must be understood within the broader historical evolution of organohalogen chemistry, which has transformed dramatically since the early discoveries of naturally occurring halogenated compounds. The field of organohalogen chemistry began with the recognition that more than 4,000 naturally occurring organohalogen compounds exist in nature, ranging from simple molecules like methyl chloride to complex structures like vancomycin. These naturally occurring compounds demonstrated that halogen incorporation into organic molecules could produce materials with unique biological activities and chemical properties.

The progression from naturally occurring organohalogens to synthetic derivatives marked a significant advancement in chemical science. Historical estimates indicate that chloromethane production by natural biological processes exceeds five million tons annually, primarily from marine algae and terrestrial fungi, establishing a foundation for understanding halogen chemistry in biological systems. This natural abundance provided early researchers with insights into the potential applications and behaviors of halogenated organic compounds.

The discovery and cataloging of naturally occurring organohalogens has increased exponentially over the past several decades. From fewer than 50 known compounds in 1968, the field has expanded to approximately 8,400 documented natural organohalogens by 2023. This dramatic increase in known compounds has provided researchers with extensive structural diversity for understanding the fundamental principles governing organohalogen chemistry and has inspired the development of synthetic methodologies for creating novel halogenated materials.

The evolution toward synthetic organohalogens, particularly those incorporating fluorine functionality, represents a relatively recent development in chemical history. The unique properties of fluorine, including its high electronegativity and ability to form exceptionally strong bonds with carbon, have driven the development of specialized synthetic methodologies for fluorine incorporation. The emergence of trifluoromethylated aromatic compounds as important synthetic targets reflects the recognition that fluorine-containing molecules often exhibit enhanced metabolic stability and unique electronic properties compared to their non-fluorinated analogs.

Position in Trifluoromethylated Aromatic Compounds Framework

This compound occupies a significant position within the framework of trifluoromethylated aromatic compounds, representing an important class of molecules that have gained prominence in pharmaceutical and agricultural chemistry. Aromatic compounds bearing one or more trifluoromethyl groups on the ring serve as important intermediates and building blocks for the synthesis of numerous modern pharmaceuticals, highly efficient crop-protection agents, and specialty materials. The strategic incorporation of trifluoromethyl groups into aromatic systems provides chemists with powerful tools for modulating molecular properties and enhancing biological activity.

The synthetic accessibility of trifluoromethylated aromatic compounds has been revolutionized through the development of novel trifluoromethylation methodologies. Traditional manufacturing approaches relied on exhaustive chlorination of methyl groups on aromatic rings, followed by the Swarts reaction with hydrogen fluoride, processes that demonstrated low functional-group tolerance and environmental concerns due to aggressive reagents and chlorine waste generation. Modern synthetic approaches have addressed these limitations through the development of mild, efficient trifluoromethylation protocols that operate under ambient conditions with high functional group tolerance.

Recent advances in trifluoromethylation methodology have demonstrated that fluoroform-derived copper trifluoromethyl reagents can efficiently trifluoromethylate aryl boronic acids at room temperature using atmospheric air as an oxidant, achieving excellent yields up to 99 percent with high selectivity. These methodological improvements have made compounds like this compound more accessible for research and application development. The reaction exhibits unprecedented functional-group tolerance for substrates bearing substituents in various positions on the aromatic ring, enabling the synthesis of complex trifluoromethylated materials.

The development of direct carbon-hydrogen trifluoromethylation methods has further expanded the synthetic utility of trifluoromethylated aromatic compounds. Research has demonstrated general procedures using benchtop stable trifluoromethyl radical sources that function broadly on electron-deficient and electron-rich heteroaromatic systems with high functional group tolerance. These operationally simple protocols avoid the use of gaseous trifluoromethyl iodide, proceed at ambient temperature, and can be applied directly to unprotected molecules, making them valuable tools for accessing complex trifluoromethylated structures.

Significance in Fluorine Chemistry Research

The significance of this compound in fluorine chemistry research extends beyond its individual molecular properties to encompass its role as a representative example of the broader impact of fluorine incorporation on organic molecule design and synthesis. Fluorine chemistry represents a specialized field focused on the most reactive and electronegative element in the periodic table, exploring the unique properties that arise from fluorine's ability to form exceptionally strong bonds with carbon. The resulting fluorinated materials contribute stability and versatility that have made them essential components in diverse applications ranging from non-stick coatings to pharmaceutical development.

The strategic incorporation of fluorine-containing functional groups, particularly trifluoromethyl groups, into aromatic systems has emerged as a powerful approach for enhancing pharmaceutical bioavailability and metabolic stability. Chemists preparing analogs of pharmaceuticals and agrochemicals now have access to mild trifluoromethylation methods that provide quick access to compounds with improved metabolic stability and more favorable electrostatic interactions with their biological targets compared to non-fluorinated parent compounds. These methodological advances have enabled the development of fluorinated molecules that can block metabolic hot spots on aromatic rings and heteroaromatic compounds.

The development of mild trifluoromethylation protocols that operate through direct carbon-hydrogen bond functionalization represents a significant advancement in synthetic methodology. Both copper-catalyzed and photocatalytic approaches have been developed that trifluoromethylate carbon-hydrogen bonds directly, eliminating the need for prefunctionalized starting materials. These transformations take place at room temperature using readily available reagents and have been rapidly adopted by medicinal chemists at pharmaceutical companies for drug development applications.

The broader impact of fluorine chemistry research extends to materials science applications, where fluorine-containing compounds play critical roles in electronics as liquid crystal materials for displays and in national defense applications as advanced lubricants and coatings. Despite the natural abundance of fluorine in minerals like fluorite, fluorine-containing organic compounds useful to humans are predominantly synthetically produced due to their rarity in nature. The continued advancement of fluorine chemistry methodology drives innovation in medicine, materials science, and sustainable technologies, establishing fluorinated compounds as essential components of modern chemical research and development.

Propiedades

IUPAC Name |

1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBKVVYUOVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378751 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

402-08-4 | |

| Record name | 1-chloro-2-methoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 402-08-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Radical Chlorination and Fluorination

A key precursor is 4-chlorobenzotrifluoride, which can be prepared by radical chlorination of anisole derivatives under UV light with chlorine gas at 90–100°C, using radical initiators. This step involves:

- Mixing anisole (150 g) with 4-chlorobenzotrifluoride (750 g) and a radical initiator (7.5 g).

- Maintaining chlorine gas flow (15–20 LPH) at 90–100°C under polychromatic UV illumination for 4–5 hours.

- Post-reaction purging with nitrogen to remove dissolved chlorine and HCl.

- Solvent removal yields a crude chlorinated intermediate for further use.

Following chlorination, fluorination is performed by reacting trichloromethoxybenzene with anhydrous hydrogen fluoride (HF) at 80°C for 4–6 hours in an autoclave under 30–35 kg/cm² pressure. This step substitutes chlorine atoms with fluorine, producing trifluoromethoxybenzene and releasing hydrochloric acid as a by-product. The crude product is purified by atmospheric distillation to isolate pure trifluoromethoxybenzene.

Nitration and Isomer Separation

Trifluoromethoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid at 0–35°C to yield a mixture of ortho and para nitro isomers. The para isomer predominates (~90%). The reaction produces sulfuric acid and water as by-products. The crude product is isolated by dichloromethane (DCM) extraction and solvent evaporation.

Diazotization and Substitution

The nitro derivative undergoes reduction (e.g., with iron powder) to form the corresponding aniline. This aniline is then diazotized in 9N sulfuric acid with sodium nitrite at temperatures below 5°C. The diazonium salt is decomposed by heating to 110°C for 2 hours, leading to substitution reactions that yield the chloro and methoxy substituted trifluoromethylbenzene derivative. Organic layers are separated, dried, and evaporated to isolate the target compound.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Pressure (kg/cm²) | Time | Yield/Notes |

|---|---|---|---|---|---|

| Radical chlorination | Anisole, 4-chlorobenzotrifluoride, Cl2, UV light | 90–100 | Atmospheric | 4–5 hours | Crude product used directly in next step |

| Fluorination | Trichloromethoxybenzene, anhydrous HF | 80 | 30–35 | 4–6 hours | Hydrochloric acid by-product, distilled product |

| Nitration | Trifluoromethoxybenzene, H2SO4 + HNO3 | 0–35 | Atmospheric | 1–2 hours | Para isomer ~90% yield |

| Diazotization & substitution | 9N H2SO4, NaNO2, heating to 110°C | <5 (diazotization), 110 (decomposition) | Atmospheric | 2 hours | Target compound isolated after extraction |

Alternative Methods and Catalytic Improvements

- Continuous fluorination in nickel flow tubes at 90–130°C and 3–5 MPa can enhance yields above 90% for benzotrifluoride derivatives.

- Catalysts such as hexamethylenetetramine or transition metal-aluminum oxide improve chlorine-fluorine exchange efficiency.

- Lowering reaction temperature (<60°C) and adding iron compounds reduce corrosion during fluorination.

- Copper-mediated trifluoromethylation of benzyl bromides in DMF at low temperatures (-78°C to 60°C) has been reported for related trifluoromethylated aromatics, offering alternative routes to trifluoromethyl derivatives.

Summary Table of Key Preparation Steps for 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene

| Stage | Reaction Type | Key Reagents | Conditions | Main Product/Intermediate |

|---|---|---|---|---|

| 1. Radical Chlorination | Radical substitution | Anisole, Cl2, radical initiator | 90–100°C, UV, 4–5 h | Chlorinated anisole intermediate |

| 2. Fluorination | Halogen exchange | Trichloromethoxybenzene, anhydrous HF | 80°C, 4–6 h, high pressure | Trifluoromethoxybenzene |

| 3. Nitration | Electrophilic aromatic substitution | HNO3, H2SO4 | 0–35°C, 1–2 h | Nitro-trifluoromethoxybenzene isomers |

| 4. Reduction & Diazotization | Reduction, diazotization, substitution | Fe powder, NaNO2, H2SO4 | <5°C (diazotization), 110°C (decomposition) | This compound |

Research Findings and Industrial Relevance

- The described multi-step process is scalable and has been patented, demonstrating industrial applicability.

- Reaction yields for key intermediates range from 65% to over 90%, depending on conditions and purification methods.

- The use of anhydrous hydrogen fluoride and controlled radical chlorination are critical for high selectivity and yield.

- Environmental and safety considerations include handling corrosive HF and chlorine gas, requiring specialized equipment such as SS 316 autoclaves and nitrogen purging systems.

- Alternative catalytic and continuous flow methods are under development to improve efficiency and reduce hazardous waste.

Análisis De Reacciones Químicas

Types of Reactions: 1-Chloro-2-methoxy-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethyl sulfoxide.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

Substitution Reactions: Products include substituted benzene derivatives with various functional groups.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

Reduction Reactions: Products include benzene derivatives with reduced functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene is being investigated for its potential pharmacological properties. Studies have highlighted several key areas of interest:

-

Anticancer Activity : Derivatives of this compound have shown promising antiproliferative effects against various cancer cell lines. For example, modifications to the structure have led to derivatives with IC50 values indicating significant efficacy against human myeloid leukemia cells.

Case Study 1: Anticancer Activity

- A study evaluated the anticancer properties of derivatives related to this compound. One derivative exhibited an IC50 value of 0.56 µM, demonstrating superior efficacy compared to standard treatments.

- Research indicated that structural variations affect bioavailability and toxicity. A derivative with a methoxy group showed improved stability in human liver microsomes, marking it as a candidate for further therapeutic development.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for various chemical reactions:

- Electrophilic Aromatic Substitution : The electron-withdrawing groups decrease the reactivity of the benzene ring toward electrophiles.

- Nucleophilic Aromatic Substitution : The chloro group can be replaced by nucleophiles under suitable conditions, leading to diverse derivatives .

Environmental Impact and Toxicology

The environmental impact of this compound has been a subject of investigation due to its potential toxicity. Studies indicate moderate toxicity levels, with specific attention to its metabolic stability and environmental persistence.

Toxicological Profile

Mecanismo De Acción

The mechanism of action of 1-chloro-2-methoxy-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable scaffold for designing drugs that target intracellular pathways .

Comparación Con Compuestos Similares

Table 1: Key Structural Analogs and Their Properties

Reactivity and Electronic Effects

Electron-Donating vs. Withdrawing Groups :

- The methoxy group in the parent compound activates the ring for electrophilic substitution at the para position relative to -OCH₃. In contrast, analogs with nitro groups (e.g., 1-chloro-2-nitro-4-(trifluoromethyl)benzene) exhibit reduced reactivity due to stronger electron withdrawal .

- Trifluoromethoxy (-OCF₃) in 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene enhances lipophilicity and metabolic stability compared to methoxy, making it preferred in agrochemicals .

Coupling Reactions :

- The parent compound’s methoxy group facilitates regioselective coupling, as seen in its use with indolylzinc reagents to form indole derivatives . Nitro-substituted analogs require harsher conditions due to reduced electron density.

Actividad Biológica

1-Chloro-2-methoxy-4-(trifluoromethyl)benzene, known for its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity studies, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a chloro group, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These substituents significantly influence its chemical reactivity and biological interactions. The trifluoromethyl group is particularly noted for enhancing lipophilicity and altering electronic properties, which may affect how the compound interacts with biological targets.

Mechanisms of Biological Activity

This compound may exert its biological effects through various mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, suggesting that this compound might interact with key metabolic pathways.

- Receptor Interaction : The presence of the trifluoromethyl group could enhance binding affinity to certain receptors, potentially influencing signaling pathways in cells.

Toxicological Studies

Toxicological assessments have revealed important insights into the safety profile of this compound:

- Acute Toxicity : In studies involving oral administration in rats, doses as high as 1000 mg/kg body weight resulted in significant adverse effects including increased liver and kidney weights, indicating potential hepatotoxicity and nephrotoxicity .

- Chronic Exposure : Long-term exposure studies have shown dose-dependent nephropathy and hepatocellular hypertrophy at elevated doses, with a no-observed-adverse-effect level (NOAEL) established at 10 mg/kg .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Case Studies and Applications

Case Study 1: Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus. For example, certain benzenesulfonate derivatives showed MIC values ranging from 0.39 to 3.12 µg/mL against resistant strains . This suggests that modifications to the structure could enhance antibacterial efficacy.

Case Study 2: Anticancer Potential

Compounds with trifluoromethyl substitutions have been studied for their anticancer activity. A recent study identified several pyrimidinedione-based compounds that demonstrated potent inhibition of cancer cell proliferation with IC50 values below 20 µM . This highlights the potential for developing new anticancer agents based on the structural framework of this compound.

Q & A

Q. What are the common synthetic routes for preparing 1-chloro-2-methoxy-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. Key steps include:

- Chlorination: Introducing the chlorine substituent using Cl₂/FeCl₃ under controlled temperature (40–60°C) to avoid over-chlorination.

- Methoxy Group Installation: Methoxy groups are added via O-methylation of phenolic intermediates using methyl iodide (CH₃I) and a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Trifluoromethylation: Direct trifluoromethylation via Ullmann coupling or copper-mediated reactions with CF₃ sources (e.g., CF₃I) at elevated temperatures (100–120°C) .

Critical Factors:

- Solvent choice (e.g., dichloromethane vs. DMF) affects reaction kinetics.

- Excess reagents may lead to byproducts (e.g., di-substituted derivatives).

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

Methodological Answer:

- ¹H NMR: The methoxy group (δ 3.8–4.0 ppm) and trifluoromethyl (CF₃) group (no protons) help confirm substitution patterns. Adjacent substituents split aromatic protons into distinct doublets (e.g., J = 8–10 Hz for para-substituted Cl and CF₃) .

- ¹³C NMR: CF₃ appears as a quartet (δ ~120–125 ppm, J = 35–40 Hz due to C-F coupling). Methoxy carbons resonate at δ 55–60 ppm .

- IR: C-F stretches (1000–1300 cm⁻¹) and C-O-C stretches (1200–1250 cm⁻¹) confirm functional groups.

Data Contradiction Note:

Discrepancies in reported chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d6) or impurities. Always cross-reference with high-purity standards .

Advanced Research Questions

Q. What computational methods are effective in modeling the electronic effects of substituents (Cl, OCH₃, CF₃) on aromatic reactivity?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic attack. The electron-withdrawing CF₃ group lowers HOMO energy, reducing reactivity at the 4-position .

- Molecular Dynamics (MD): Simulate solvent interactions (e.g., toluene vs. DMSO) to assess solvation effects on reaction pathways.

Case Study:

DFT studies show that Cl and CF₃ groups create a meta-directing effect, while OCH₃ is ortho/para-directing. Conflicting experimental results (e.g., unexpected para-substitution) may arise from steric hindrance overriding electronic effects .

Q. How can conflicting data in thermal stability studies be resolved?

Methodological Answer: Reported decomposition temperatures vary due to:

- Purity: Impurities (e.g., residual solvents) lower observed melting points. Use HPLC (>99% purity) for accurate measurements .

- Methodology: TGA (thermogravimetric analysis) under N₂ vs. air alters oxidative stability.

Example Data:

| Method | Decomposition Temp (°C) | Conditions | Reference |

|---|---|---|---|

| TGA (N₂) | 220–230 | 10°C/min heating | |

| DSC | 210–215 | Sealed pan |

Resolution: Standardize protocols (e.g., heating rate, atmosphere) and validate with multiple techniques.

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing nitro groups)?

Methodological Answer:

- Directed Metalation: Use directing groups (e.g., -OCH₃) to steer nitration to the 5-position.

- Protecting Groups: Temporarily block reactive sites (e.g., silyl protection of -OCH₃) to favor desired substitution .

Experimental Design:

| Strategy | Reagents | Regioselectivity Outcome |

|---|---|---|

| Directed Metalation | HNO₃, H₂SO₄, 0°C | 5-nitro derivative |

| Protecting Groups | TMSCl, then nitration | 3-nitro derivative |

Q. How does the compound interact with biological targets (e.g., enzymes) in medicinal chemistry studies?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with cytochrome P450 enzymes. The CF₃ group’s hydrophobicity enhances binding to hydrophobic pockets .

- In Vitro Assays: Test inhibitory activity against kinases or proteases. IC₅₀ values correlate with substituent electronegativity (Cl > CF₃ > OCH₃) .

Contradiction Alert:

Conflicting IC₅₀ values may arise from assay conditions (e.g., pH, co-solvents). Use buffer controls and replicate experiments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.